molecular formula C15H14O3 B6379748 5-(4-Acetylphenyl)-2-methoxyphenol CAS No. 1261926-93-5

5-(4-Acetylphenyl)-2-methoxyphenol

Cat. No.: B6379748
CAS No.: 1261926-93-5
M. Wt: 242.27 g/mol
InChI Key: KGFLKJLYPCLEIN-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-methoxyphenol is a phenolic compound characterized by a methoxy group at the 2-position of the phenol ring and a 4-acetylphenyl substituent at the 5-position. This structure confers unique physicochemical and biological properties, particularly in enzyme inhibition. Evidence highlights its role in inhibiting chymotrypsin-like (CT-L) proteasomal activity, with compound derivatives retaining bioactivity comparable to established inhibitors like ONX-0914 . The acetylphenyl group enhances potency, likely through hydrophobic interactions and steric effects, making it a candidate for therapeutic development.

Properties

IUPAC Name

1-[4-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-15(18-2)14(17)9-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLKJLYPCLEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685543
Record name 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-93-5
Record name 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 2-methoxyphenol under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Acetylphenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the acetyl group can undergo metabolic transformations. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The acetylphenyl group in this compound enhances proteasomal inhibition, likely through hydrophobic binding pockets in enzymes . In contrast, thiazole derivatives (e.g., compound 6b) exhibit COX-2 selectivity due to hydrogen bonding with the 2-amino group and steric hindrance from the thiazole ring . Chlorinated analogs (e.g., 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone) prioritize synthetic accessibility over bioactivity, serving as intermediates for further modifications .
  • Impact of Heterocyclic Systems :

    • Thiophene () and oxazole () moieties introduce aromatic heterocycles, altering electronic properties and metabolic stability. For instance, thiophene’s electron-rich structure may improve binding affinity in redox-active enzymes.
  • Silicon-Based Derivatives :

    • Compounds 65 and 66 () incorporate silicon, which may increase lipophilicity and resistance to oxidative degradation. However, their biological relevance remains unexplored.

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